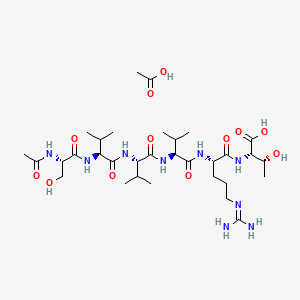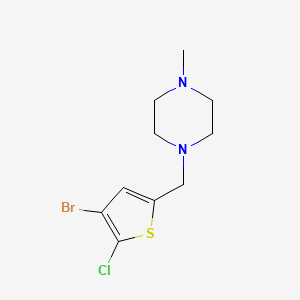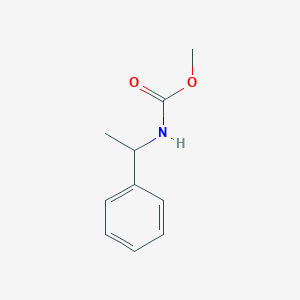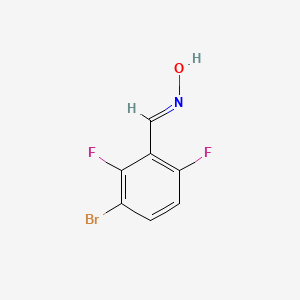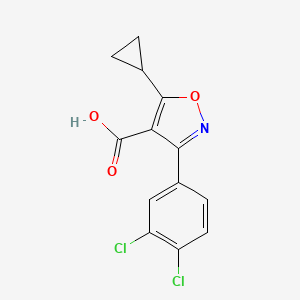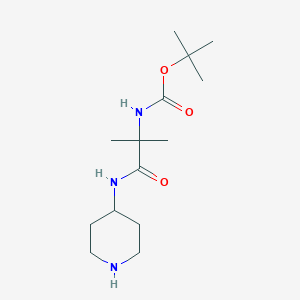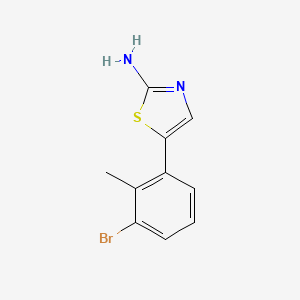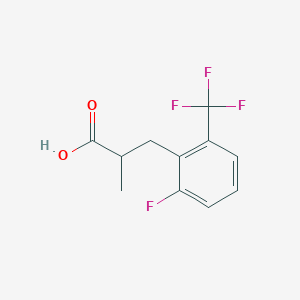
5-Hexenoic acid, 4-hydroxy-2-(methoxymethylene)-3-methyl-6-phenyl-, methyl ester, (2E,3S,4S,5E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Hydroxyoudemansin A is an antibiotic compound produced by the fungus Mycena species. It exhibits antifungal activity, albeit lower than its parent compound, oudemansin. The compound has a molecular formula of C16H20O4 and a molecular weight of 276.33 g/mol . It is known for its resistance to various fungi, including Candida albicans, Penicillium, and Streptomyces .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxyoudemansin A involves several steps, including the formation of the core structure and subsequent functionalization. The key steps typically include:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of the hydroxy group at the 9th position via selective oxidation.
- Final purification through chromatographic techniques.
Industrial Production Methods: Industrial production of 9-Hydroxyoudemansin A is primarily achieved through fermentation processes using the Mycena species. The fermentation broth is then subjected to extraction and purification processes to isolate the compound .
化学反応の分析
Types of Reactions: 9-Hydroxyoudemansin A undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, forming a deoxy derivative.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
- Oxidation of 9-Hydroxyoudemansin A typically yields ketones or aldehydes.
- Reduction results in deoxy derivatives.
- Substitution reactions produce various substituted derivatives depending on the reagent used.
科学的研究の応用
9-Hydroxyoudemansin A has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of hydroxy-substituted antibiotics.
Biology: The compound’s antifungal properties make it a valuable tool for studying fungal resistance mechanisms.
Medicine: Research is ongoing to explore its potential as an antifungal agent in clinical settings.
Industry: It is used in the development of antifungal coatings and preservatives
作用機序
The mechanism of action of 9-Hydroxyoudemansin A involves the inhibition of fungal cell wall synthesis. The compound targets specific enzymes involved in the biosynthesis of cell wall components, leading to cell lysis and death. The molecular pathways affected include the inhibition of beta-glucan synthesis, a critical component of the fungal cell wall .
類似化合物との比較
Oudemansin: The parent compound with higher antifungal activity.
Noroudemansin A: A derivative with similar structural features but different functional groups.
9-De-O-methyloudemansin A: Another derivative with a demethylated hydroxy group.
Uniqueness: 9-Hydroxyoudemansin A is unique due to its specific hydroxy substitution at the 9th position, which imparts distinct antifungal properties compared to its analogs. Its selective activity against certain fungal species makes it a valuable compound for targeted antifungal research .
特性
CAS番号 |
225937-85-9 |
|---|---|
分子式 |
C16H20O4 |
分子量 |
276.33 g/mol |
IUPAC名 |
methyl (E,2Z,3S,4S)-4-hydroxy-2-(methoxymethylidene)-3-methyl-6-phenylhex-5-enoate |
InChI |
InChI=1S/C16H20O4/c1-12(14(11-19-2)16(18)20-3)15(17)10-9-13-7-5-4-6-8-13/h4-12,15,17H,1-3H3/b10-9+,14-11-/t12-,15-/m0/s1 |
InChIキー |
REMSURQDUDTWHG-BTSMSXJTSA-N |
異性体SMILES |
C[C@H]([C@H](/C=C/C1=CC=CC=C1)O)/C(=C/OC)/C(=O)OC |
正規SMILES |
CC(C(C=CC1=CC=CC=C1)O)C(=COC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




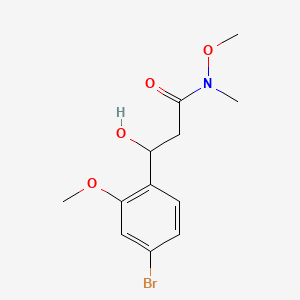
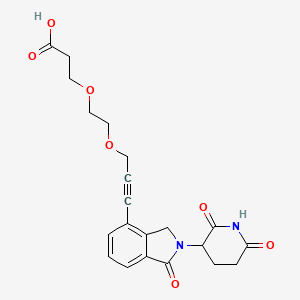
![(2,3-Dihydropyrazolo[5,1-b]oxazol-7-yl)methanamine](/img/structure/B14769555.png)
